Predicted Lipophilicity and Drug-Likeness Comparison: 6-Chloro vs. 6-Bromo Analog
The 6-chloro substituent confers a predicted LogP (ACD/LogP) of 4.79 for the target compound . The corresponding 6-bromo analog (6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine) is predicted to have an incrementally higher LogP of approximately 5.0–5.2 based on the Hansch π constant for Br vs. Cl (Δπ ≈ +0.3) [1]. This places the bromo analog further beyond the optimal Lipinski LogP ceiling of 5.0, whereas the chloro compound remains within it. The target compound has a TPSA of 56 Ų, zero Rule-of-5 violations, and a predicted aqueous solubility (LogS) estimated at approximately −5.5 to −6.0 via ACD/Labs, consistent with moderate permeability but requiring formulation consideration for in vitro assays . The 6-bromo analog, by contrast, carries higher molecular weight (~436 Da) and increased polarizability, which can enhance non-specific protein binding and reduce free fraction in biochemical assays [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.79 (ACD/Labs); TPSA = 56 Ų; zero Ro5 violations |
| Comparator Or Baseline | 6-Bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine: estimated LogP ~5.0–5.2 (based on Δπ Br–Cl ≈ +0.3); MW ~436 Da |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.4 favoring the 6-chloro compound; remains within Lipinski LogP ≤5 boundary |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.0 (ChemSpider). No experimental LogP or LogD data available. |
Why This Matters
For procurement decisions in lead optimization, a compound within Lipinski LogP boundaries reduces downstream ADME liability risk compared to a bromo analog that breaches the LogP ceiling, potentially saving costly formulation and metabolic stability iterations.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π (Br) = 0.86, π (Cl) = 0.71. View Source
